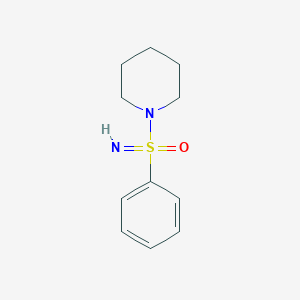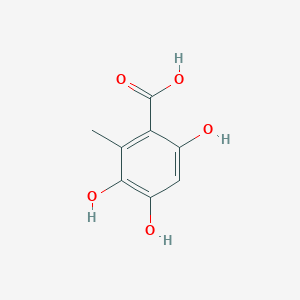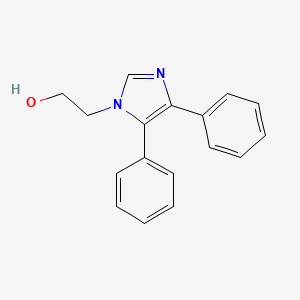![molecular formula C34H24B2F8S2 B14128053 2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate CAS No. 42559-33-1](/img/structure/B14128053.png)
2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate is a complex organic compound known for its unique structural and electronic properties. This compound is part of the bithiopyran family, which is characterized by the presence of two thiopyran rings. The tetrafluoroborate anion is often used to stabilize the cationic form of the compound, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate typically involves the reaction of thiopyran derivatives with phenyl groups under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where thiopyran is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in photochemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate involves its interaction with molecular targets through its unique electronic structure. The compound can engage in π-π interactions with aromatic systems, making it effective in various catalytic and photochemical processes. Additionally, its ability to stabilize cationic intermediates plays a crucial role in its reactivity and effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate exhibits enhanced stability and reactivity due to the presence of the bithiopyran core. This structural feature allows for more efficient π-π interactions and better stabilization of cationic intermediates, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
42559-33-1 |
|---|---|
Formule moléculaire |
C34H24B2F8S2 |
Poids moléculaire |
670.3 g/mol |
Nom IUPAC |
4-(2,6-diphenylthiopyrylium-4-yl)-2,6-diphenylthiopyrylium;ditetrafluoroborate |
InChI |
InChI=1S/C34H24S2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1 |
Clé InChI |
PIAZPTSRIVDBIA-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[S+]2)C3=CC=CC=C3)C4=CC(=[S+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)


![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
